4,7-Decadienal
CAS No.: 934534-30-2
Cat. No.: VC16974234
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 934534-30-2 |
|---|---|
| Molecular Formula | C10H16O |
| Molecular Weight | 152.23 g/mol |
| IUPAC Name | deca-4,7-dienal |
| Standard InChI | InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,10H,2,5,8-9H2,1H3 |
| Standard InChI Key | MZLGFRRNMCCNBB-UHFFFAOYSA-N |
| Canonical SMILES | CCC=CCC=CCCC=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
The (4Z,7Z)-4,7-Decadienal isomer features a ten-carbon chain with two cis-configured double bonds (Z-configuration) at the 4th and 7th positions, terminating in an aldehyde functional group . The molecular structure is represented as:
This conjugation influences its reactivity, particularly in oxidation and polymerization reactions .
Physicochemical Properties
Key physical properties of (4Z,7Z)-4,7-Decadienal, as reported in experimental studies, are summarized below :
| Property | Value |
|---|---|
| Molecular Weight | 152.233 g/mol |
| Density | 0.854 g/cm³ at 25°C |
| Boiling Point | 230.7°C at 760 mmHg |
| Flash Point | 90.9°C |
| Vapor Pressure | 0.065 mmHg at 25°C |
| Refractive Index | 1.458 |
| LogP (Octanol-Water) | 2.878 |
The compound’s relatively high boiling point and low vapor pressure suggest stability under standard conditions, making it suitable for applications requiring thermal resilience .
Synthesis and Production
Historical Synthesis Methods
Early synthesis of (4Z,7Z)-4,7-Decadienal was achieved by Ward and van Dorp in 1969 through the oxidation of corresponding alcohols or via Wittig reactions using phosphonium ylides . Their work, published in Recueil des Travaux Chimiques des Pays-Bas, demonstrated that stereoselective synthesis could be achieved by controlling reaction conditions, such as temperature and catalyst choice .
Modern Approaches
Applications and Industrial Relevance
Flavor and Fragrance Industry
While 2,4-Decadienal isomers are well-documented as flavor compounds in fried foods , data on 4,7-Decadienal’s organoleptic properties are sparse. Its structural similarity to other α,β-unsaturated aldehydes suggests potential as a flavor enhancer, though empirical studies are needed to confirm this .
Polymer and Material Science
The conjugated diene system in 4,7-Decadienal makes it a candidate for polymerization reactions. Potential applications include the production of specialty polymers with tailored flexibility and thermal stability .
Future Research Directions
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Toxicity Studies: Comprehensive in vitro and in vivo assays to establish safety thresholds.
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Synthetic Optimization: Development of cost-effective, stereoselective routes for large-scale production.
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Application Exploration: Systematic evaluation of flavor, fragrance, and material science applications.
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